4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

描述

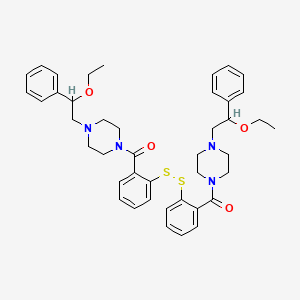

The compound 4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a structurally complex molecule featuring:

- Two piperazinyl groups, each substituted with a 2-ethoxy-2-phenylethyl moiety.

- A disulfanyl (-S-S-) bridge connecting two phenyl rings.

The ethoxy-phenylethyl substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

属性

CAS 编号 |

78010-21-6 |

|---|---|

分子式 |

C42H50N4O4S2 |

分子量 |

739.0 g/mol |

IUPAC 名称 |

[2-[[2-[4-(2-ethoxy-2-phenylethyl)piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C42H50N4O4S2/c1-3-49-37(33-15-7-5-8-16-33)31-43-23-27-45(28-24-43)41(47)35-19-11-13-21-39(35)51-52-40-22-14-12-20-36(40)42(48)46-29-25-44(26-30-46)32-38(50-4-2)34-17-9-6-10-18-34/h5-22,37-38H,3-4,23-32H2,1-2H3 |

InChI 键 |

PGPIBOORMOZQCX-UHFFFAOYSA-N |

规范 SMILES |

CCOC(CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)CC(C5=CC=CC=C5)OCC)C6=CC=CC=C6 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

化学反应分析

Types of Reactions

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

作用机制

The mechanism of action of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

相似化合物的比较

Structural and Functional Group Analysis

The compound is compared to structurally related piperazine/piperidine derivatives (Table 1):

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural similarity.

†Exact molecular weight requires experimental confirmation.

‡Speculative, based on piperazine’s prevalence in CNS-targeting drugs.

Key Observations:

Substituent Effects :

- The target compound’s 2-ethoxy-2-phenylethyl groups increase steric bulk and lipophilicity compared to smaller substituents (e.g., trifluoromethyl in Compound 21 ). This may reduce aqueous solubility but enhance blood-brain barrier penetration.

- Electron-donating ethoxy groups contrast with the electron-withdrawing nitro groups in 3,5-dinitrophenyl piperazinyl ketone , which likely increase ketone reactivity toward nucleophiles.

Disulfide Bond Uniqueness :

- The -S-S- linkage in the target compound is absent in compared derivatives. This bond may confer redox sensitivity, enabling cleavage under reducing conditions (e.g., in cellular environments) .

Alkyl Chain Variations :

- Piperidine derivatives with variable alkyl chains (C1–C9) demonstrate how chain length modulates physicochemical properties. The target’s ethoxy group (C2) balances lipophilicity and steric effects.

生物活性

The compound 4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic molecule that incorporates piperazine and disulfide functionalities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C₃₃H₄₃N₃O₄S₂

- Molecular Weight: 739.0 g/mol

- CAS Number: 78010-21-6

The biological activity of this compound can be attributed to its structural components, which are known to interact with various biological targets:

- Piperazine Moiety: Piperazines are often associated with antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

- Disulfide Linkages: The presence of disulfide bonds may enhance the compound's stability and bioavailability, potentially facilitating interactions with proteins involved in signaling pathways.

- Carbonyl Groups: These functional groups are known to participate in hydrogen bonding, which can influence the binding affinity to target receptors.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives exhibit significant antidepressant properties. The compound's structural similarity to known SSRIs (Selective Serotonin Reuptake Inhibitors) suggests it may also function as an SSRI, providing therapeutic effects in mood disorders .

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that compounds containing piperazine frameworks can exhibit cytotoxic effects against various cancer cell lines. For instance, anthranilic acid derivatives linked with piperazine have demonstrated inhibition of kinases such as EGFR and Akt, which are crucial in cancer proliferation . The specific compound may show similar activity due to its structural components.

Study 1: Piperazine Derivatives as SSRIs

A study conducted on a series of piperazine derivatives found that compounds structurally related to SSRIs showed improved binding affinity at the serotonin transporter (SERT). This suggests that the compound may act similarly, potentially mitigating SSRI-induced sexual dysfunction .

Study 2: Cytotoxicity Evaluation

In a recent evaluation of piperazine-linked compounds against cancer cell lines, several derivatives exhibited significant cytotoxicity at low micromolar concentrations. For instance, compounds synthesized from anthranilic acid displayed up to 64% inhibition of Akt2 at a concentration of 10 µM . Although direct data on the specific compound's cytotoxicity is limited, its structural analogs suggest potential efficacy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₃N₃O₄S₂ |

| Molecular Weight | 739.0 g/mol |

| CAS Number | 78010-21-6 |

| Potential Activities | Antidepressant, Cytotoxic |

| Biological Activity | Observed Effects |

|---|---|

| Antidepressant | Modulation of serotonin levels |

| Cytotoxicity | Inhibition of cancer cell growth |

| Kinase Inhibition | Targeting EGFR, Akt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。